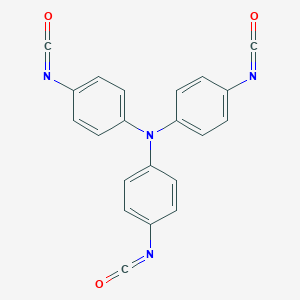

Tris(p-isocianatofenil)amina

Descripción general

Descripción

Synthesis Analysis

The synthesis of tris(p-isocyanatophenyl)amine and related compounds often involves multistep chemical reactions, starting from basic amines or isocyanates. For example, Kaplánek et al. (2007) described the preparation of polyfluoroalkylated amines from tris(hydroxymethyl)aminomethane (TRIS), which can be easily converted to the corresponding isocyanates, highlighting a method for producing compounds with similar functional groups to tris(p-isocyanatophenyl)amine (Kaplánek et al., 2007).

Molecular Structure Analysis

The molecular structure of tris(p-isocyanatophenyl)amine is characterized by its trisubstituted amine core, with three isocyanate groups attached to phenyl rings. This structure is crucial for its reactivity and interaction with other molecules. Studies on similar compounds, such as tris(4-cyanophenyl)amine, have shown that these structures can exhibit strong fluorescence and unique supramolecular assemblies, indicating the potential for similar properties in tris(p-isocyanatophenyl)amine (Patra et al., 2007).

Chemical Reactions and Properties

Tris(p-isocyanatophenyl)amine's isocyanate groups are highly reactive towards nucleophiles, including alcohols, amines, and water, forming urethanes, ureas, and carbamates, respectively. This reactivity makes it a versatile compound for cross-linking polymers or creating foams. Derasp et al. (2016) demonstrated the divergent reactivity of N-isocyanates with primary and secondary amines, which can be relevant to understanding the chemical behavior of tris(p-isocyanatophenyl)amine and its applications in synthesizing heterocyclic compounds (Derasp et al., 2016).

Physical Properties Analysis

The physical properties of tris(p-isocyanatophenyl)amine, such as solubility, melting point, and thermal stability, are influenced by its molecular structure. Compounds with similar structures, like tris(4-hydroxy-3,5-diisopropylbenzyl)amine, show significant solubility in common organic solvents and exhibit high thermal stability, suggesting that tris(p-isocyanatophenyl)amine may share these properties (Kim et al., 2012).

Chemical Properties Analysis

The chemical properties of tris(p-isocyanatophenyl)amine, including its reactivity with various nucleophiles, its role in forming polymers and coatings, and its potential for creating materials with enhanced physical properties, are key to its applications in materials science. The work by Leventis et al. (2016) on nanoporous polyurea from triisocyanate and boric acid illustrates the utility of isocyanate chemistry in designing materials with specific structural and functional properties (Leventis et al., 2016).

Aplicaciones Científicas De Investigación

Desarrollo de Materiales de Sellado

Tris(p-isocianatofenil)amina se utiliza en el desarrollo de materiales de sellado con alta resistencia al calor. Se utiliza para modificar la resina epoxi, junto con el caucho dimetilsiloxano SKTN-A. Las composiciones modificadas de epoxiuretano han reducido significativamente el tiempo de gelificación . Esta aplicación es particularmente útil en industrias que requieren recubrimientos resistentes, como los resistentes a la humedad y los medios agresivos .

Síntesis de Compuestos Macrocíclicos

Se sintetizan compuestos macrocíclicos que comprenden unidades estructurales de tris(3-aminopropil)amina (TRPN) y oxadiaminas, decoradas con uno o dos grupos fluoróforos (dansil o quinolina) en diferentes átomos de nitrógeno utilizando this compound . Estos compuestos se estudian por sus propiedades espectrofotométricas y fluorescentes, y su coordinación con cationes metálicos .

Detección de Cationes Metálicos

Algunos de los compuestos macrocíclicos sintetizados utilizando this compound pueden actuar como detectores de cationes Zn(II) debido a la mejora sustancial de la fluorescencia . Esto los hace útiles en el campo de la detección de fluorescencia .

Agentes Antimaláricos

Los derivados de this compound se han investigado como agentes antimaláricos. Por ejemplo, los derivados de tris(quinoxalina) y tris(fenantrolina) de TRPN mostraron actividad antiparasitaria .

Reconocimiento de Aniones

Los receptores tripodiales con base en tris(2-aminoetil)amina y tris(3-aminopropil)amina, incorporados con marco tripodial C3ν, enlace tio-urea-amida y funcionalidad de asistencia de agujero π, se utilizan para el reconocimiento de aniones .

Construcción de Moléculas y Materiales Funcionales

Los ligandos tetrapodales tetraaza formados sobre la base de tris(2-aminoetil)amina (TREN) y tris(3-aminopropil)amina (TRPN) pueden desempeñar un papel en la construcción de diversas moléculas y materiales funcionales .

Safety and Hazards

Mecanismo De Acción

Target of Action

Tris(p-isocyanatophenyl)amine is primarily used in the modification of epoxy resins . Its primary targets are the epoxy resins, where it serves as a structuring agent .

Mode of Action

The compound interacts with its targets (epoxy resins) by modifying them. This modification process involves the introduction of tris(p-isocyanatophenyl)amine into the epoxy resin structure . The resulting changes include an increase in heat resistance, glass transition temperature, and water resistance of the epoxy resin .

Biochemical Pathways

It’s known that the compound plays a significant role in the chemical modification of epoxy materials .

Result of Action

The introduction of tris(p-isocyanatophenyl)amine into epoxy resins results in sealants with high heat resistance . The modified epoxy resins exhibit increased glass transition temperature and improved water resistance .

Action Environment

The efficacy and stability of tris(p-isocyanatophenyl)amine’s action can be influenced by environmental factors. For instance, the compound’s effectiveness in modifying epoxy resins can be affected by the presence of other components in the system, such as silicone rubber .

Propiedades

IUPAC Name |

4-isocyanato-N,N-bis(4-isocyanatophenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12N4O3/c26-13-22-16-1-7-19(8-2-16)25(20-9-3-17(4-10-20)23-14-27)21-11-5-18(6-12-21)24-15-28/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIJYXXMUZSBGGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C=O)N(C2=CC=C(C=C2)N=C=O)C3=CC=C(C=C3)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390928 | |

| Record name | Tris(p-isocyanatophenyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19759-70-7 | |

| Record name | Tris(p-isocyanatophenyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

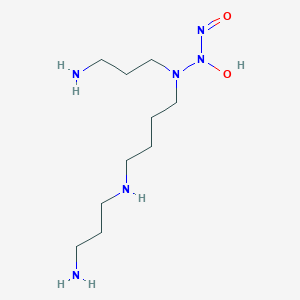

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![S-[2-(Pyridin-2-yl)ethyl] ethanethioate](/img/structure/B13861.png)